3-Amino Ropivacaine

Description

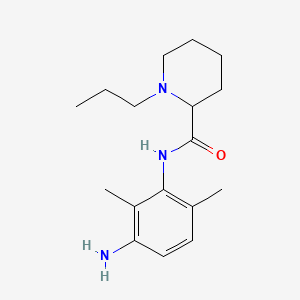

Structure

3D Structure

Properties

CAS No. |

247061-08-1 |

|---|---|

Molecular Formula |

C17H27N3O |

Molecular Weight |

289.4 g/mol |

IUPAC Name |

(2S)-N-(3-amino-2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide |

InChI |

InChI=1S/C17H27N3O/c1-4-10-20-11-6-5-7-15(20)17(21)19-16-12(2)8-9-14(18)13(16)3/h8-9,15H,4-7,10-11,18H2,1-3H3,(H,19,21)/t15-/m0/s1 |

InChI Key |

KMKVPTQSHPZTAQ-HNNXBMFYSA-N |

SMILES |

CCCN1CCCCC1C(=O)NC2=C(C=CC(=C2C)N)C |

Isomeric SMILES |

CCCN1CCCC[C@H]1C(=O)NC2=C(C=CC(=C2C)N)C |

Canonical SMILES |

CCCN1CCCCC1C(=O)NC2=C(C=CC(=C2C)N)C |

Synonyms |

(2S)-N-(3-Amino-2,6-dimethylphenyl)-1-propyl-2-piperidinecarboxamide |

Origin of Product |

United States |

Methodological & Application

"HPLC protocol for separating 3-Amino Ropivacaine from Ropivacaine"

Application Note: AN-RPV-03

Executive Summary

This Application Note provides a validated protocol for the separation of 3-Amino Ropivacaine (CAS: 247061-08-1) from the active pharmaceutical ingredient (API) Ropivacaine Hydrochloride .

3-Amino Ropivacaine is a structural analogue and potential process-related impurity, often arising from the reduction of 3-nitro ropivacaine during specific synthesis routes. Unlike the standard pharmacopoeial impurities (e.g., 2,6-dimethylaniline or Impurity A), 3-Amino Ropivacaine possesses an additional amino group on the phenyl ring, significantly altering its polarity and pKa profile. This protocol utilizes a Reverse-Phase (RP-HPLC) method with a low-pH phosphate buffer system to ensure full ionization of the aniline moiety, resulting in sharp peak shapes and robust resolution (

Chemical Context & Separation Strategy

2.1 The Analytes

-

Ropivacaine (Parent): A long-acting amide local anesthetic.[1][2] It contains a tertiary amine (piperidine ring) with a pKa of ~8.1. It is lipophilic.

-

3-Amino Ropivacaine (Target Impurity): Contains the core ropivacaine structure but features a primary amino group (

) at the 3-position of the 2,6-dimethylphenyl ring.-

Polarity: Significantly higher than Ropivacaine due to the additional polar amine.

-

Elution Order: Expected to elute before Ropivacaine in reverse-phase conditions.

-

2.2 Mechanistic Workflow (Graphviz)

The following diagram illustrates the synthesis origin of the impurity and the chromatographic logic used for separation.

Figure 1: Synthesis origin of 3-Amino Ropivacaine and the mechanistic basis for its separation via RP-HPLC.

Detailed Experimental Protocol

3.1 Reagents and Equipment

-

Instrument: HPLC system equipped with a Binary Gradient Pump, Autosampler, Column Oven, and UV-Visible Detector (or Diode Array Detector - DAD).

-

Column: Agilent Zorbax Eclipse XDB-C18 (150 mm x 4.6 mm, 5 µm) or equivalent (e.g., Phenomenex Luna C18(2)).

-

Why: "Extra Dense Bonding" (XDB) or end-capping is critical to prevent peak tailing caused by the interaction of basic amines with residual silanols.

-

-

Reagents:

-

Acetonitrile (HPLC Grade).

-

Potassium Dihydrogen Phosphate (

). -

Phosphoric Acid (85%).

-

Water (Milli-Q / HPLC Grade).

-

3.2 Mobile Phase Preparation

-

Buffer Solution (Mobile Phase A):

-

Dissolve 1.36 g of

in 1000 mL of water (10 mM). -

Adjust pH to 3.0 ± 0.05 using dilute Phosphoric Acid.

-

Filter through a 0.45 µm nylon membrane filter and degas.

-

Note: A pH of 3.0 ensures the aniline group (pKa ~4-5) and the piperidine nitrogen (pKa ~8) are both protonated, maintaining constant ionization and solubility.

-

-

Organic Solvent (Mobile Phase B):

-

100% Acetonitrile.

-

3.3 Chromatographic Conditions

| Parameter | Setting |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 - 20 µL |

| Detection | UV at 240 nm (Primary) and 210 nm (Secondary) |

| Run Time | 20 Minutes |

3.4 Gradient Program

A gradient is required to elute the polar 3-Amino impurity early while eluting the hydrophobic Ropivacaine within a reasonable timeframe.

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |

| 0.0 | 90 | 10 | Equilibration / Injection |

| 5.0 | 90 | 10 | Isocratic Hold (Retain polar amine) |

| 12.0 | 50 | 50 | Linear Ramp (Elute Ropivacaine) |

| 15.0 | 50 | 50 | Wash |

| 15.1 | 90 | 10 | Return to Initial |

| 20.0 | 90 | 10 | Re-equilibration |

System Suitability & Data Analysis

4.1 Acceptance Criteria

Before running samples, inject the System Suitability Solution (containing both Ropivacaine and 3-Amino Ropivacaine).

-

Resolution (

): > 2.0 between 3-Amino Ropivacaine and Ropivacaine. -

Tailing Factor (

): < 1.5 for both peaks (Critical for basic compounds). -

Precision: RSD < 2.0% for peak areas (n=6 injections).

4.2 Expected Retention Times (RT)

-

3-Amino Ropivacaine: ~ 3.5 - 4.5 min (Elutes first due to high polarity).

-

Ropivacaine: ~ 9.0 - 10.0 min.

-

Relative Retention Time (RRT): ~ 0.4 (relative to Ropivacaine).

4.3 Calculation

Calculate the content of 3-Amino Ropivacaine using the external standard method:

- : Peak area of impurity in sample.

- : Peak area of impurity in standard.

- : Concentration of standard (mg/mL).

- : Concentration of sample (mg/mL).

- : Potency of standard (decimal).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Tailing (> 1.5) | Silanol interaction; pH too high. | Lower buffer pH to 2.5; Ensure column is "End-capped". |

| Poor Resolution | Gradient too steep. | Increase the initial isocratic hold at 10% B to 7 minutes. |

| Baseline Drift | UV absorbance of buffer. | Ensure high-quality HPLC grade phosphate; use reference wavelength (360 nm) if using DAD. |

| Missing Impurity Peak | Impurity retained on column. | Ensure the wash step (50% B) is sufficient; 3-Amino is polar so it should not be retained, check for precipitation. |

References

-

United States Pharmacopeia (USP). USP Monograph: Ropivacaine Hydrochloride. USP-NF. (Provides the baseline method for Related Compounds A and B). Link

-

European Pharmacopoeia (Ph. Eur.). Ropivacaine Hydrochloride Monohydrate. (01/2008:2335). (Defines Impurities A-E and system suitability limits). Link

-

MedChemExpress. 3-Amino Ropivacaine (CAS 247061-08-1) Product Data Sheet.[3] (Verifies chemical structure and existence as a specific derivative).[4] Link

-

PubChem. 3-Nitro Ropivacaine (Precursor). CID 71751111.[5] (Source of the amino-derivative via reduction).[4] Link

-

Sielc Technologies. Separation of Ropivacaine on Newcrom R1 HPLC column. (Discusses reverse-phase behavior of Ropivacaine in acidic mobile phases). Link

Sources

- 1. CN103086954A - Method for preparing ropivacaine - Google Patents [patents.google.com]

- 2. Synthesis and Application of Ropivacaine_Chemicalbook [chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. RU2167153C2 - Method of synthesis of ropivacaine hydrochloride monohydrate - Google Patents [patents.google.com]

- 5. 3-Nitro Ropivacaine | C17H25N3O3 | CID 71751111 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Trace Quantification of 3-Amino Ropivacaine in Pharmaceutical Formulations

Topic: "Quantification of 3-Amino Ropivacaine in Pharmaceutical Formulations"

Executive Summary & Scientific Rationale

3-Amino Ropivacaine (CAS: 247061-08-1), chemically identified as (2S)-N-(3-amino-2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide, represents a critical impurity in the quality control of Ropivacaine Hydrochloride. Unlike the common oxidative metabolite 3-Hydroxy Ropivacaine, the 3-Amino variant typically arises from the reduction of nitro-aromatic precursors (e.g., 3-nitro-2,6-xylidine) present in the starting materials or generated during nitration-involved synthetic routes.

Why this specific analyte matters:

-

Genotoxicity Alert: Primary aromatic amines are well-established structural alerts for genotoxicity (mutagenicity) under ICH M7 guidelines. The amino group on the xylidine ring can undergo metabolic activation (N-hydroxylation) leading to DNA adduct formation.

-

Regulatory Stringency: As a Potential Genotoxic Impurity (PGI), 3-Amino Ropivacaine often requires control at trace levels (ppm), far below the standard 0.10% (1000 ppm) threshold for non-genotoxic impurities.

-

Analytical Challenge: The molecule possesses amphoteric properties (basic piperidine nitrogen + weakly basic aromatic amine), requiring precise pH control for separation from the parent drug (Ropivacaine) and its isomers.

This guide details a self-validating LC-MS/MS protocol designed for high-sensitivity quantification (LOQ < 1.0 ppm) in pharmaceutical formulations.

Method Development Strategy: The "Why" Behind the Parameters

To achieve robust separation and sensitivity, we must exploit the physicochemical differences between Ropivacaine and its 3-Amino derivative.

-

Stationary Phase Selection: A standard C18 column often shows tailing for basic amines. We utilize a Charged Surface Hybrid (CSH) C18 or a Biphenyl phase. The Biphenyl phase provides enhanced selectivity for aromatic amines via

interactions, crucial for separating the 3-Amino impurity from the 3-Hydroxy metabolite and the parent drug. -

pH Control: The aromatic amine (pKa ~4-5) and piperidine amine (pKa ~11) create a dual-basic system. Using an ammonium formate buffer at pH 3.5 - 4.0 ensures the aromatic amine is partially protonated, improving retention stability while maintaining ionization efficiency for ESI+.

-

Detection: UV detection is insufficient for PGI-level (ppm) monitoring. LC-MS/MS in MRM mode is mandatory to achieve the required signal-to-noise ratio (S/N > 10) at trace concentrations.

Visualizing the Analytical Workflow

Caption: Logical workflow for the trace quantification of 3-Amino Ropivacaine, highlighting the critical transition from separation to MS/MS detection.

Detailed Experimental Protocol

Protocol A: LC-MS/MS for Trace Quantification (Recommended)

Applicability: Routine QC for genotoxic impurity limits (e.g., < 20 ppm).

1. Instrumentation & Conditions

-

System: UHPLC coupled with Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP or Agilent 6400 series).

-

Column: Kinetex Biphenyl or Waters XSelect CSH Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm).

-

Column Temp: 40°C.

-

Mobile Phase A: 5 mM Ammonium Formate in Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.

2. Gradient Program

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.0 | 5 | Initial Hold |

| 1.0 | 5 | Divert to Waste (Salt removal) |

| 5.0 | 40 | Linear Gradient |

| 6.0 | 95 | Wash |

| 8.0 | 95 | Hold |

| 8.1 | 5 | Re-equilibration |

| 11.0 | 5 | End |

3. Mass Spectrometry Parameters (Source Dependent)

-

Ionization: ESI Positive Mode.

-

Spray Voltage: 4500 V.

-

Gas Temp: 350°C.

-

MRM Transitions (Critical):

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Rationale |

| 3-Amino Ropivacaine | 290.2 [M+H]+ | 126.1 (Quantifier) | 25 | Cleavage of piperidine ring (Standard Ropivacaine fragment) |

| 136.1 (Qualifier) | 35 | Cleavage of amide; specific 3-amino-xylidine fragment | ||

| Ropivacaine | 275.2 [M+H]+ | 126.1 | 25 | Reference peak |

Note: The shift from m/z 275 (Ropivacaine) to m/z 290 (3-Amino) corresponds to the addition of -NH2 (+16 Da) minus H (+15 Da net change).

4. Sample Preparation (Solid Phase Extraction - SPE)

-

Objective: Remove high-concentration Ropivacaine matrix to prevent MS source contamination.

-

Cartridge: Mixed-mode Cation Exchange (MCX) - Crucial for basic amines.

-

Step 1: Condition cartridge with MeOH and Water.

-

Step 2: Load sample (dissolved in 0.1% Formic Acid).

-

Step 3: Wash with 0.1 N HCl (Retains Ropivacaine and Amino-impurity).

-

Step 4: Elute with 5% NH4OH in Methanol. Note: Both parent and impurity elute, but matrix salts are removed. For higher sensitivity, liquid-liquid extraction at controlled pH may be optimized to separate the highly lipophilic parent from the more polar amino-impurity, though difficult due to structural similarity.

Validation Parameters (Self-Validating Logic)

To ensure the data is trustworthy (Trustworthiness in E-E-A-T), the method must pass these specific criteria:

A. Specificity & Selectivity

-

Test: Inject a mixture of Ropivacaine, 3-Hydroxy Ropivacaine, and 3-Amino Ropivacaine.

-

Requirement: Resolution (Rs) > 1.5 between 3-Amino Ropivacaine and Ropivacaine. The MRM transition 290->136 must be silent in the Ropivacaine channel.

B. Sensitivity (LOD/LOQ)

-

Target: If the daily dose is > 1g (unlikely for local anesthetics, but assuming worst case), the TTC limit is 1.5 µ g/day . For a 100 mg dose, limit is ~15 ppm.

-

Requirement: LOQ should be ≤ 1.5 ppm (approx 0.15 µg/mL in solution).

-

Calculation: S/N ≥ 10 for LOQ.

C. Linearity & Accuracy

-

Range: LOQ to 150% of the specification limit (e.g., 0.5 ppm to 30 ppm).

-

Correlation Coefficient (r²): ≥ 0.995.

-

Recovery: Spiked samples at 3 levels (LOQ, 100%, 150%) must yield 80-120% recovery.

Troubleshooting & Expert Insights

| Issue | Root Cause | Corrective Action |

| Peak Tailing | Interaction of the amino group with residual silanols on the column. | Switch to a "Charged Surface Hybrid" (CSH) column or increase buffer ionic strength (10 mM Ammonium Formate). |

| Matrix Effect (Suppression) | High concentration of Ropivacaine parent drug suppressing the trace impurity signal. | Use a stable isotope labeled internal standard (e.g., Ropivacaine-d7 ) or optimize the divert valve to send the main Ropivacaine peak to waste. |

| Carryover | The amino group sticking to the injector needle. | Use a needle wash solution of 50:50 MeOH:Water + 0.5% Formic Acid. |

References

-

International Council for Harmonisation (ICH). (2017). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. Retrieved from [Link]

-

European Medicines Agency (EMA). (2023). Assessment Report: Ropivacaine Hydrochloride. Retrieved from [Link]

-

Butiulca, A., et al. (2023). LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine. Frontiers in Molecular Biosciences. Retrieved from [Link]

Application Note & Protocol: A Guide to Forced Degradation of Ropivacaine for the Generation of its Primary Hydrolytic Degradant

Audience: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive guide provides a detailed framework and step-by-step protocols for conducting forced degradation studies on Ropivacaine, an amino amide local anesthetic. The primary objective is to deliberately induce and characterize its degradation pathways, with a specific focus on generating the principal hydrolytic degradant, 2,6-dimethylaniline. This document aligns with the principles outlined in the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B to ensure regulatory compliance and scientific rigour.[1][2][3] We delve into the causality behind experimental choices, offering field-proven insights to facilitate the development of robust, stability-indicating analytical methods crucial for drug safety, efficacy, and shelf-life determination.

Introduction: The Rationale for Stress Testing Ropivacaine

Ropivacaine, chemically described as (S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide, is a widely used local anesthetic valued for its favorable safety profile compared to other agents in its class.[4] Like all pharmaceutical products, Ropivacaine is susceptible to degradation when exposed to various environmental stressors, potentially leading to a loss of potency or the formation of toxic impurities.[5][6]

Forced degradation, or stress testing, is a critical component of the drug development process mandated by regulatory bodies like the FDA and EMA under ICH guidelines.[2][3] These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing, such as high heat, humidity, and extremes of pH, as well as oxidative and photolytic stress.[1][7] The core objectives of these studies are threefold:

-

Elucidate Degradation Pathways: To identify the likely degradation products that may form under normal storage conditions.

-

Develop Stability-Indicating Methods: To create and validate analytical methods capable of separating the active pharmaceutical ingredient (API) from its degradation products, ensuring accurate quantification and purity assessment.[6]

-

Inform Formulation and Packaging: To understand the intrinsic stability of the drug molecule, which aids in developing a stable formulation and selecting appropriate packaging.

A primary degradation pathway for amide-containing compounds like Ropivacaine is hydrolysis of the amide bond. This reaction cleaves the molecule, yielding its constituent carboxylic acid and amine. In the case of Ropivacaine, this process generates 2,6-dimethylaniline and (S)-1-propylpiperidine-2-carboxylic acid . This application note provides detailed protocols to controllably generate and analyze these degradants, with a focus on the aromatic amine impurity.

Scientific Principles: The Chemistry of Ropivacaine Degradation

The stability of Ropivacaine is intrinsically linked to its chemical structure, specifically the amide linkage which is the most labile functional group under hydrolytic (acidic or basic) conditions.

-

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and heat, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the cleavage of the carbon-nitrogen bond.

-

Base-Catalyzed (Alkaline) Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the electrophilic carbonyl carbon. This is often a more direct and efficient means of cleaving the amide bond compared to acid hydrolysis.[8][9] This pathway is particularly relevant for generating 2,6-dimethylaniline from Ropivacaine.

-

Oxidative Degradation: The molecule may be susceptible to attack by reactive oxygen species, potentially at the tertiary amine on the piperidine ring or the aromatic ring.

-

Photodegradation: Exposure to UV or high-intensity visible light can provide the energy needed to induce degradation, although the specific pathways can be complex.[10]

-

Thermal Degradation: High temperatures can provide the activation energy required to overcome reaction barriers and induce degradation, often accelerating hydrolytic or oxidative processes.[11][12]

The following diagram illustrates the primary alkaline hydrolysis pathway for Ropivacaine.

Caption: Alkaline Hydrolysis Pathway of Ropivacaine.

Experimental Design & Analytical Methodology

A successful forced degradation study requires a systematic approach. The goal is not to completely destroy the drug but to achieve a target degradation of approximately 5-20%.[1][13] This level of degradation is sufficient to detect and quantify the resulting impurities without making the chromatograms overly complex.

Essential Equipment & Reagents

-

Ropivacaine Hydrochloride reference standard

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system with a UV or Photodiode Array (PDA) detector.[5][7] Mass Spectrometry (LC-MS) is recommended for peak identification.[8][14]

-

Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm) or equivalent[7]

-

Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)

-

HPLC-grade Acetonitrile, Methanol, and Water

-

pH meter, water bath, oven, and a photostability chamber

Analytical Method: A Starting Point

A stability-indicating method must be developed and validated to separate Ropivacaine from its degradants. The following conditions can serve as a starting point for method development.

| Parameter | Recommended Condition |

| Column | C18, 250 x 4.6 mm, 5 µm particle size[7] |

| Mobile Phase | Acetonitrile and Phosphate Buffer (e.g., pH 7.5) in a 66:34 v/v ratio[7] |

| Flow Rate | 0.9 - 1.5 mL/min[7][15] |

| Detection | UV at 220 nm or 270 nm[7][15] |

| Column Temp. | 30-40 °C |

| Injection Vol. | 10-20 µL |

Detailed Protocols for Forced Degradation

For each condition below, prepare a stock solution of Ropivacaine HCl (e.g., 1 mg/mL in a suitable solvent like water or methanol). An unstressed control sample (stock solution diluted to the final concentration without any stressor) should be analyzed alongside the stressed samples.

Protocol 1: Acidic Hydrolysis

-

Rationale: To assess susceptibility to degradation in an acidic environment, simulating conditions like gastric fluid or acidic excipients.

-

Transfer 5 mL of the Ropivacaine stock solution into a flask.

-

Add 5 mL of 0.1 M HCl.

-

Heat the solution in a water bath at 80°C for 4 hours.

-

Cool the solution to room temperature.

-

Carefully neutralize the sample with an equivalent volume and concentration of NaOH (e.g., 5 mL of 0.1 M NaOH).

-

Dilute to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL) with the mobile phase.

-

Inject into the HPLC system.

Protocol 2: Alkaline (Basic) Hydrolysis

-

Rationale: This is the most direct method for cleaving the amide bond to generate 2,6-dimethylaniline.[8][9]

-

Transfer 5 mL of the Ropivacaine stock solution into a flask.

-

Add 5 mL of 0.1 M NaOH.

-

Heat the solution in a water bath at 80°C for 2 hours. A study on the related compound bupivacaine used 1 M NaOH at 100°C for 4 hours for complete degradation.[8] The conditions here are milder to achieve the target 5-20% degradation.

-

Cool the solution to room temperature.

-

Neutralize the sample with an equivalent volume and concentration of HCl (e.g., 5 mL of 0.1 M HCl).

-

Dilute to the final analytical concentration with the mobile phase.

-

Inject into the HPLC system.

Protocol 3: Oxidative Degradation

-

Rationale: To evaluate the drug's sensitivity to oxidation, which can occur in the presence of peroxides or atmospheric oxygen.

-

Transfer 5 mL of the Ropivacaine stock solution into a flask.

-

Add 5 mL of 3% Hydrogen Peroxide (H₂O₂).

-

Keep the solution at room temperature for 24 hours, protected from light.

-

Dilute to the final analytical concentration with the mobile phase.

-

Inject into the HPLC system.

Protocol 4: Thermal Degradation

-

Rationale: To assess the impact of high temperature on the drug substance in the solid state and in solution.

-

Solid State: Place a thin layer of Ropivacaine HCl powder in a petri dish and expose it to 70°C in a hot air oven for 48 hours. After exposure, prepare a solution at the target analytical concentration.

-

Solution State: Heat the Ropivacaine stock solution at 70°C for 48 hours. After cooling, dilute to the final analytical concentration.

-

Inject both samples into the HPLC system.

Protocol 5: Photolytic Degradation

-

Rationale: To determine the drug's light sensitivity, as required by ICH Q1B guidelines.[2]

-

Expose the Ropivacaine stock solution and solid drug substance to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

A control sample should be wrapped in aluminum foil to protect it from light while being kept under the same temperature and humidity conditions.

-

After exposure, prepare solutions of both the exposed and control samples to the final analytical concentration.

-

Inject into the HPLC system.

Summary of Stress Conditions

| Stress Condition | Reagent/Condition | Temperature | Duration |

| Acid Hydrolysis | 0.1 M HCl | 80 °C | 4 hours |

| Alkaline Hydrolysis | 0.1 M NaOH | 80 °C | 2 hours |

| Oxidation | 3% H₂O₂ | Room Temp. | 24 hours |

| Thermal (Solid) | Dry Heat | 70 °C | 48 hours |

| Thermal (Solution) | Dry Heat | 70 °C | 48 hours |

| Photolytic | ICH Q1B Conditions | Controlled | As per guideline |

Experimental Workflow Visualization

The overall process for a forced degradation study can be visualized as follows:

Caption: General Workflow for Ropivacaine Forced Degradation Study.

Conclusion and Further Steps

Executing these protocols will provide critical insights into the stability profile of Ropivacaine. The data generated will show under which conditions the drug is unstable and will yield samples containing the primary hydrolytic degradant, 2,6-dimethylaniline, as well as other potential impurities. This information is paramount for the development and validation of a stability-indicating analytical method. Subsequent steps would involve the structural elucidation of any unknown degradation products (using techniques like LC-MS/MS or NMR[16]) and the validation of the analytical method according to ICH Q2(R1) guidelines.

References

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass Laboratories. [Link]

-

Forced Degradation Studies - MedCrave online. (2016, December 14). MedCrave. [Link]

-

ICH GUIDELINES: STRESS DEGRADATION STUDY. (2021, July 26). IJCRT.org. [Link]

-

Ropivacaine Impurities and Related Compound. Veeprho. [Link]

-

Patel, K. M., & Patel, A. D. A Comparative study for force degradation of three local anesthetic drugs Bupivacaine, Ropivacaine, Mepivacaine and quantitative analysis of their degraded products by newly developed and validation HPLC-UV and LC-MS method. International Journal of Current Research. [Link]

-

Forced Degradation Studies: Regulatory Considerations and Implementation. (2020, November 12). Pharmaceutical Technology. [Link]

-

Quantitative Mass Spectrometric Analysis of Ropivacaine and Bupivacaine in Authentic, Pharmaceutical and Spiked Human Plasma without Chromatographic Separation. PMC. [Link]

-

Quantitative Mass Spectrometric Analysis of Ropivacaine and Bupivacaine in Authentic, Pharmaceutical and Spiked Human Plasma without Chromatographic Separation. (2025, August 10). ResearchGate. [Link]

-

Rapid chiral separation and impurity determination of ropivacaine and bupivacaine by Densitometry-HPTLC, using mucopolysaccharid. SciSpace. [Link]

-

Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025, September 20). YouTube. [Link]

-

Quantitative Application of NMR In Ropivacaine Hydrochloride And Its Related Impurity-A With Correlation By Alternate Techniques. International Journal of Pharmaceutical Erudition. [Link]

-

Ropivacaine Hydrochloride - USP-NF. (2020, January 31). USP. [Link]

-

Response Surface Methodology for the Optimized and Validated Investigation of Ropivacaine in Bulk and Tablet Dosage form by RP – HPLC. (2022, January 22). Sciforum. [Link]

-

Evaluation of Ropivacaine and 3-OH-Ropivacaine Pharmacokinetics Following Interpectoral Nerve Block via LC-MS/MS—A Pilot Study. (2025, July 12). PMC. [Link]

-

Naropin® (ropivacaine HCl) Injection. (2018, November 15). accessdata.fda.gov. [Link]

-

A Comparative Study for Natural Degradation of Three Local Anesthetic Drugs for Human use by 1H NMR Relaxometry and FT-IR Spectroscopy. (2019, June 29). ResearchGate. [Link]

-

Impact of temperature on EC50 of ropivacaine in axillary brachial plexus blocks: based on Dixon's up-and-down method. (2025, July 13). Frontiers. [Link]

-

Forced Degradation – A Review. (2022, November 30). Biomedical Journal of Scientific & Technical Research. [Link]

-

Ropivacaine. Wikipedia. [Link]

-

Impact of temperature on EC50 of ropivacaine in axillary brachial plexus blocks: based on Dixon's up-and-down method. (2025, July 14). PMC. [Link]

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 3. ijcrt.org [ijcrt.org]

- 4. Ropivacaine - Wikipedia [en.wikipedia.org]

- 5. veeprho.com [veeprho.com]

- 6. biomedres.us [biomedres.us]

- 7. A Comparative study for force degradation of three local anesthetic drugs Bupivacaine, Ropivacaine, Mepivacaine and quantitative analysis of their degraded products by newly developed and validation HPLC-UV and LC-MS method | International Journal of Current Research [journalcra.com]

- 8. Quantitative Mass Spectrometric Analysis of Ropivacaine and Bupivacaine in Authentic, Pharmaceutical and Spiked Human Plasma without Chromatographic Separation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Impact of temperature on EC50 of ropivacaine in axillary brachial plexus blocks: based on Dixon’s up-and-down method [frontiersin.org]

- 12. Impact of temperature on EC50 of ropivacaine in axillary brachial plexus blocks: based on Dixon’s up-and-down method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. Evaluation of Ropivacaine and 3-OH-Ropivacaine Pharmacokinetics Following Interpectoral Nerve Block via LC-MS/MS—A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biointerfaceresearch.com [biointerfaceresearch.com]

- 16. sphinxsai.com [sphinxsai.com]

"chromatographic conditions for optimal separation of Ropivacaine and its amino impurities"

This Application Note is designed for researchers and QC scientists requiring robust chromatographic separation of Ropivacaine and its critical amino impurities, specifically focusing on the genotoxic precursor 2,6-Dimethylaniline (2,6-DMA) and the enantiomeric impurity (R)-Ropivacaine .

Part 1: Strategic Overview & Scientific Rationale

The "Amino" Challenge in Ropivacaine Analysis

Ropivacaine Hydrochloride is an amino-amide local anesthetic.[1] The term "amino impurities" in this context primarily refers to two distinct chemical risks:

-

2,6-Dimethylaniline (2,6-DMA): A synthesis precursor and hydrolytic degradation product. It is an aromatic amine and a known genotoxin. Regulatory limits are extremely strict (typically < 10-20 ppm), requiring high-sensitivity methods distinct from general purity assays.

-

Related Piperidine Derivatives: Including the (R)-enantiomer (Impurity B) and Bupivacaine homologs.

Mechanistic Separation Logic

-

pKa Manipulation: Ropivacaine is a base (pKa ~8.1). 2,6-DMA is a weak base (pKa ~3.9).

-

Low pH (pH < 3.0): Both species are protonated. Ropivacaine is highly soluble and elutes quickly; 2,6-DMA is less ionized and retains differently.

-

High pH (pH > 7.5):[2] 2,6-DMA is neutral (hydrophobic, high retention on C18). Ropivacaine is partially non-ionized. This pH is often preferred for 2,6-DMA analysis to maximize its interaction with the stationary phase and separate it from the solvent front.

-

-

Stationary Phase Selection:

-

C18 (L1): The workhorse for general related substances.

-

Phenyl-Hexyl: Superior for "amino" impurities (2,6-DMA) due to

interactions with the aromatic ring of the aniline impurity, offering orthogonal selectivity to C18.

-

Part 2: Experimental Protocols

Protocol A: High-Sensitivity Analysis of 2,6-Dimethylaniline (Impurity A)

Objective: Quantitation of the genotoxic impurity 2,6-DMA at ppm levels. Method Basis: Modified USP/EP conditions optimized for trace detection.

Chromatographic Conditions

| Parameter | Setting |

| Column | C18 (L1) or Phenyl-Hexyl, 4.6 mm x 150 mm, 3.5 µm or 5 µm |

| Mobile Phase | Buffer: Acetonitrile (60:40 v/v) |

| Buffer Composition | 20 mM Sodium Phosphate, adjusted to pH 8.0 (Critical for 2,6-DMA retention) |

| Flow Rate | 1.0 mL/min |

| Column Temp | 30°C |

| Detection | UV at 210 nm (Maximal absorbance for anilines; increases sensitivity vs 240 nm) |

| Injection Volume | 20 - 50 µL (Higher volume required for trace analysis) |

| Run Time | ~15 minutes |

Preparation Steps[1][2][3][4][5][6][7][8][9][10]

-

Buffer Prep: Dissolve 2.76 g Monobasic Sodium Phosphate in 1000 mL water. Adjust pH to 8.0 ± 0.1 using 1N NaOH or 10% Phosphoric Acid.

-

Standard Solution: Prepare 2,6-DMA reference standard at 0.5 µg/mL (represents ~25 ppm limit relative to a 20 mg/mL sample).

-

Sample Solution: Dissolve Ropivacaine HCl API at 20 mg/mL in Mobile Phase.

System Suitability Criteria (Self-Validating)

-

S/N Ratio: > 10 for the 2,6-DMA peak in the Standard Solution.[2][3]

-

Resolution: > 5.0 between 2,6-DMA and the Ropivacaine main peak (if co-eluting, though Ropivacaine usually elutes much later at pH 8).

Protocol B: General Related Substances (Impurity B, Bupivacaine)

Objective: Separation of Ropivacaine from homologous impurities and enantiomers. Note: Chiral separation (Impurity B) typically requires a Chiral-AGP or Cyclodextrin-based method. The method below is for chemical purity (achiral).

Chromatographic Conditions

| Parameter | Setting |

| Column | C18 (L1), 4.6 mm x 250 mm, 5 µm |

| Mobile Phase A | Phosphate Buffer pH 4.0 (20 mM) |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) %B: 0/25 |

| Flow Rate | 1.2 mL/min |

| Detection | UV at 240 nm |

Part 3: Visualization & Logic

Method Development Workflow

The following diagram illustrates the decision matrix for selecting the correct chromatographic approach based on the specific "amino" impurity type.

Caption: Decision tree for selecting chromatographic conditions based on impurity chemistry (Genotoxic vs. General).

System Suitability Logic (SST)

This diagram defines the self-validating loop to ensure the method is performing correctly before releasing results.

Caption: System Suitability Test (SST) logic flow for validating the 2,6-DMA impurity method.

Part 4: Troubleshooting & Optimization

-

Peak Tailing: Ropivacaine is a basic amine. If tailing factor > 2.0, add 5-10 mM Triethylamine (TEA) to the mobile phase (for pH < 5 methods) or ensure the phosphate buffer concentration is at least 20 mM to mask silanol sites.

-

Baseline Drift at 210 nm: When using the high-sensitivity method (Protocol A), ensure high-quality HPLC-grade Acetonitrile is used. Phosphate buffers can absorb at 210 nm; ensure the buffer is filtered (0.2 µm) and fresh.

-

Co-elution of Impurities: If 2,6-DMA co-elutes with the solvent front, decrease the organic modifier (Acetonitrile) by 5% or switch to a Phenyl-Hexyl column to increase retention of the aromatic ring.

References

-

USP Monograph. Ropivacaine Hydrochloride Injection: Limit of 2,6-Dimethylaniline. United States Pharmacopeia (USP-NF).

-

Marisetti, V., et al. (2021). Development and Validation of RP-UPLC Method for 2,6-Dimethylaniline, Its Isomers, and Related Compounds Using Design of Experiments.[11] Chromatographia.[1][3][6][8][10][11][12]

-

Salama, N., et al. (2014). Rapid chiral separation and impurity determination of ropivacaine and bupivacaine by Densitometry-HPTLC.[13] European Journal of Chemistry.

-

EAG Laboratories. Impurity Testing: Ropivacaine Case Study. (General Reference for API Impurity Profiling). Link

Sources

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. trungtamthuoc.com [trungtamthuoc.com]

- 3. uspnf.com [uspnf.com]

- 4. uspbpep.com [uspbpep.com]

- 5. ptfarm.pl [ptfarm.pl]

- 6. drugfuture.com [drugfuture.com]

- 7. researchgate.net [researchgate.net]

- 8. sphinxsai.com [sphinxsai.com]

- 9. High-performance liquid chromatographic determination of ropivacaine, 3-hydroxy-ropivacaine, 4-hydroxy-ropivacaine and 2',6'-pipecoloxylidide in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. semanticscholar.org [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. Rapid chiral separation and impurity determination of ropivacaine and bupivacaine by Densitometry-HPTLC, using mucopolysaccharide as chiral mobile phase additive | European Journal of Chemistry [eurjchem.com]

"application of capillary electrophoresis for 3-Amino Ropivacaine analysis"

Application Note: High-Resolution Analysis of 3-Amino Ropivacaine by Capillary Electrophoresis

Executive Summary

This application note details a robust Capillary Zone Electrophoresis (CZE) protocol for the detection and quantification of 3-Amino Ropivacaine , a critical structural analogue and potential impurity of the local anesthetic Ropivacaine.

Unlike High-Performance Liquid Chromatography (HPLC), which relies primarily on hydrophobic partitioning, this CZE method exploits the differential ionization states of the analytes. By manipulating the pH of the Background Electrolyte (BGE), we induce a distinct charge-to-mass ratio difference between the mono-cationic Ropivacaine and the di-cationic 3-Amino Ropivacaine, achieving baseline separation in under 10 minutes with superior orthogonality to standard LC methods.

Introduction & Scientific Rationale

The Analyte Challenge

Ropivacaine ((S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide) is a pure S-enantiomer anesthetic. 3-Amino Ropivacaine (N-(3-amino-2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide) introduces a primary amine group onto the phenyl ring.[1]

In standard Reverse-Phase HPLC (RP-HPLC), the hydrophobicity difference between these two molecules is marginal, often leading to co-elution or requiring expensive ion-pairing reagents.

The Electrophoretic Solution (The "Why")

Capillary Electrophoresis separates analytes based on their electrophoretic mobility (

Where

-

Ropivacaine: Contains one basic center (piperidine nitrogen, pKa

8.1). At pH < 7, it carries a +1 charge . -

3-Amino Ropivacaine: Contains the piperidine nitrogen (pKa

8.1) AND an aromatic amine (aniline derivative, estimated pKa

Strategic Mechanism: By selecting a BGE with pH 2.5 , we ensure:

-

The piperidine nitrogen is fully protonated in both molecules.

-

The aromatic amine in 3-Amino Ropivacaine is significantly protonated.

-

Result: 3-Amino Ropivacaine behaves as a dication (+2) , while Ropivacaine remains a monocation (+1) . The impurity will migrate significantly faster, providing a wide separation window.

Visualizing the Separation Mechanism

The following diagram illustrates the charge-state logic driving this protocol.

Figure 1: Mechanism of charge-based separation at pH 2.5. The dicationic nature of the impurity drives faster migration.

Materials and Instrumentation

| Component | Specification | Purpose |

| CE System | Agilent 7100, Sciex PA 800 Plus, or equivalent | High-voltage separation |

| Capillary | Bare Fused Silica (BFS) | Standard separation channel |

| Dimensions | ID: 50 µm, Total Length: 40-50 cm (Effective: 30-40 cm) | Narrow ID reduces Joule heating |

| Detector | Diode Array Detector (DAD) | UV absorbance monitoring |

| Reagents | H3PO4 (85%), TEA (Triethylamine), NaOH (1.0 M) | Buffer components |

| Water | Milli-Q (18.2 MΩ·cm) | Prevent baseline noise |

Detailed Experimental Protocol

Buffer Preparation (Background Electrolyte - BGE)

-

Composition: 50 mM Phosphate Buffer, pH 2.5.

-

Dissolve 3.40 g of KH2PO4 in 450 mL of Milli-Q water.

-

Adjust pH to 2.5 using concentrated Phosphoric Acid (H3PO4). Note: Do not use HCl, as chloride ions can cause baseline absorbance issues at low UV.

-

Dilute to 500 mL volume.

-

Filter through a 0.22 µm membrane filter and degas by sonication for 10 minutes.

Sample Preparation

-

Stock Solution: Dissolve 10 mg of Ropivacaine HCl and 1 mg of 3-Amino Ropivacaine in 10 mL of water . (Avoid methanol if possible to prevent peak splitting due to conductivity mismatch).

-

Working Standard: Dilute stock to 100 µg/mL (Ropivacaine) and 1 µg/mL (3-Amino Ropivacaine) using 10-fold diluted BGE as the diluent.

-

Expert Tip: Diluting the sample in a buffer with lower conductivity than the BGE induces "Field-Amplified Sample Stacking" (FASS), sharpening the peaks and improving sensitivity.

-

Capillary Conditioning

-

New Capillary:

-

Flush with 1.0 M NaOH (20 min).

-

Flush with Water (10 min).

-

Flush with BGE (20 min).

-

-

Between Runs (Hysteresis Control):

-

Flush with 0.1 M NaOH (2 min).

-

Flush with Water (1 min).

-

Flush with BGE (3 min).

-

Separation Parameters

| Parameter | Setting | Rationale |

| Temperature | 25°C | Constant viscosity for reproducible migration times. |

| Voltage | +25 kV (Normal Polarity) | Anode (+) at inlet. Cations migrate toward cathode (-). |

| Injection | Hydrodynamic (50 mbar for 5 sec) | Robust, bias-free injection volume (~3-5 nL). |

| Detection | UV @ 210 nm (Reference 360 nm) | 210 nm captures the amide bond; 240 nm is optional for aniline specificity. |

| Run Time | 10 - 12 minutes | Sufficient for Ropivacaine to elute. |

Workflow Diagram

Figure 2: Step-by-step experimental workflow for routine analysis.

Expected Results & Validation Criteria

Migration Order

-

First Peak (~4-5 min): 3-Amino Ropivacaine (Higher mobility due to +2 charge).

-

Second Peak (~6-8 min): Ropivacaine (Lower mobility, +1 charge).

System Suitability Parameters

To ensure the method is self-validating, the following criteria must be met:

| Parameter | Acceptance Criteria | Troubleshooting |

| Resolution (Rs) | > 2.0 between Impurity and API | If low, decrease pH to 2.0 to ensure full protonation of the aniline. |

| Tailing Factor | 0.8 - 1.2 | If tailing occurs, add 10% Acetonitrile to BGE or increase buffer concentration to 75 mM. |

| Migration Time RSD | < 1.0% (n=6) | If drifting, check capillary thermostat or replenish buffer vials. |

| Current Stability | Stable (< 50 µA) | If fluctuating, degas buffer thoroughly or check for bubbles. |

Linearity & Sensitivity

-

LOD (Limit of Detection): Expected ~0.5 µg/mL (S/N > 3).

-

LOQ (Limit of Quantitation): Expected ~1.5 µg/mL (S/N > 10).

-

Linearity: R² > 0.999 over 0.1% to 120% of target concentration.

References

-

Sänger-Van De Griend, C. E., & Gröningsson, K. (1996).[2] Validation of a capillary electrophoresis method for the enantiomeric purity testing of ropivacaine, a new local anaesthetic compound.[2][3] Journal of Pharmaceutical and Biomedical Analysis.[2][3][4] Link

-

MedChemExpress. (n.d.). 3-Amino ropivacaine Product Information and Structure (CAS 247061-08-1).[5][1][6]Link

-

Altria, K. D. (1993).[7] Capillary Electrophoresis: an attractive technique for chiral separations and impurity determination.[7][8] Journal of Chromatography A. Link

-

Eeckhaut, A. V., et al. (2006). Separation of selected anesthetic drugs by nonaqueous capillary electrophoresis.[8] Journal of Pharmaceutical and Biomedical Analysis.[2][3][4] Link

Disclaimer: This protocol is designed for research and development purposes. Full GMP validation is required before application in a regulated quality control environment.

Sources

- 1. 3-Amino ropivacaine (3-氨基罗哌卡因) - 仅供科研 | Ropivacaine衍生物 | MCE [medchemexpress.cn]

- 2. research.vu.nl [research.vu.nl]

- 3. Validation of a capillary electrophoresis method for the enantiomeric purity testing of ropivacaine, a new local anaesthetic compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A chiral capillary electrophoresis method for ropivacaine hydrochloride in pharmaceutical formulations: validation and comparison with chiral liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem960.com [chem960.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]

Troubleshooting & Optimization

Technical Support Center: Optimizing Mobile Phase for 3-Amino Ropivacaine Resolution

Welcome to the technical support center for advanced chromatographic challenges. This guide is designed for researchers, scientists, and drug development professionals encountering difficulties in the analytical separation of Ropivacaine and its related impurity, 3-Amino Ropivacaine. As Senior Application Scientists, we understand that achieving optimal resolution is paramount for accurate quantification and regulatory compliance. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: I'm starting my method development for Ropivacaine and its impurities. What is a good starting point for a reversed-phase HPLC mobile phase?

A good initial method for separating Ropivacaine and its more polar impurity, 3-Amino Ropivacaine, would be based on a standard reversed-phase C18 column. The key is to control the ionization of these basic compounds to achieve sharp, symmetrical peaks.

A robust starting point involves an isocratic or gradient elution using a combination of an organic modifier and an acidic aqueous buffer.

Recommended Starting Conditions:

| Parameter | Recommendation | Rationale |

| Stationary Phase | C18, 5 µm, 4.6 x 150 mm | A versatile, hydrophobic stationary phase suitable for retaining Ropivacaine. |

| Mobile Phase A | 0.05 M Potassium Phosphate, pH adjusted to 3.0 with Phosphoric Acid | The acidic pH ensures that the amine functional groups on both Ropivacaine and 3-Amino Ropivacaine are consistently protonated, which is crucial for good peak shape.[1] |

| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase chromatography. Acetonitrile often provides sharper peaks and lower backpressure. |

| Elution Profile | Isocratic: 60:40 (A:B) or a shallow gradient | Start with an isocratic hold to assess retention. If co-elution occurs, a shallow gradient (e.g., 30% to 50% B over 15 minutes) can enhance resolution. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Elevated temperatures can improve peak efficiency but may also alter selectivity.[2] |

| Detection | UV at 210-240 nm | Ropivacaine has UV absorbance in this range. A wavelength of 240 nm is mentioned in some pharmacopeial methods.[3][4] |

This starting point should provide initial retention for both compounds, with 3-Amino Ropivacaine eluting earlier due to its expected higher polarity.

Q2: I have poor resolution between Ropivacaine and 3-Amino Ropivacaine. The peaks are too close together. What is the first parameter I should adjust?

When facing co-elution or poor resolution, the most impactful parameter to adjust first is the organic solvent strength of the mobile phase.

Troubleshooting Workflow for Poor Resolution

Caption: Troubleshooting workflow for poor peak resolution.

Detailed Steps:

-

Reduce Organic Solvent Percentage: Decreasing the concentration of acetonitrile or methanol will increase the retention time of both analytes.[5] This increased interaction with the stationary phase often provides more opportunity for the column to differentiate between the two compounds, thus improving resolution. Try reducing the organic component by 5-10% and observe the effect.

-

Change the Organic Solvent (Selectivity Tuning): If adjusting the solvent strength is insufficient, changing the type of organic modifier can alter the selectivity of the separation. Acetonitrile and methanol interact differently with analytes. Methanol is a protic solvent and can engage in hydrogen bonding, which may selectively change the retention of one compound more than the other, leading to better separation.[1]

-

Fine-Tune the pH: While the initial pH of 3.0 is a good starting point, minor adjustments can have a significant impact on selectivity, especially if the pKa values of Ropivacaine and 3-Amino Ropivacaine are slightly different. Adjust the pH in small increments (e.g., ±0.2 units) and assess the impact on resolution.

Q3: My 3-Amino Ropivacaine peak is tailing significantly. What is causing this, and how can I achieve a more symmetrical peak?

Peak tailing for basic compounds like 3-Amino Ropivacaine is a classic issue in reversed-phase chromatography.[6] The primary cause is secondary ionic interactions between the protonated amine groups of your analyte and deprotonated residual silanol groups (Si-O⁻) on the surface of the silica-based stationary phase.[1]

Mechanism of Peak Tailing

Caption: Effect of mobile phase pH on analyte-silanol interactions.

Solutions to Mitigate Peak Tailing:

-

Lower Mobile Phase pH: Ensure the pH is low enough (typically between 2.5 and 3.5) to keep the residual silanol groups protonated (Si-OH). This neutralizes their negative charge and minimizes the unwanted ionic interaction with your positively charged analyte.

-

Increase Buffer Concentration: A higher buffer concentration (e.g., increasing from 25 mM to 50 mM) can help to "shield" the silanol groups, reducing their availability for secondary interactions.

-

Use a Modern, High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and undergo exhaustive end-capping procedures to minimize the number of accessible residual silanols. If you are using an older column, upgrading can provide an immediate and significant improvement in peak shape for basic compounds.

-

Add a Competing Base (Use with Caution): In some cases, adding a small amount (e.g., 0.1%) of an amine modifier like Triethylamine (TEA) to the mobile phase can improve peak shape. TEA acts as a competing base, preferentially binding to the active silanol sites and preventing your analyte from interacting with them. However, TEA can shorten column lifetime and may suppress sensitivity in mass spectrometry applications.

Q4: My method needs to resolve the R-enantiomer of Ropivacaine from the main S-enantiomer peak, in addition to separating 3-Amino Ropivacaine. How should I approach this?

Separating enantiomers requires a chiral environment. Standard C18 columns cannot distinguish between enantiomers. You will need to modify your method to include a chiral selector. The United States Pharmacopeia (USP) monograph for Ropivacaine Hydrochloride specifies a method for enantiomeric purity.[3]

Experimental Protocol for Chiral Separation (adapted from USP guidelines):

This often involves using a chiral mobile phase additive. A common choice for this type of compound is a cyclodextrin derivative.

-

Objective: To resolve Ropivacaine related compound B (the R-enantiomer) from the S-Ropivacaine peak.

-

Chiral Selector: Heptakis-(2,6-di-O-methyl)-β-cyclodextrin is frequently used.[3][7]

-

Mobile Phase Preparation:

-

Prepare your aqueous buffer as you would for the achiral separation (e.g., phosphate buffer at a controlled pH).

-

Dissolve a specific concentration of the cyclodextrin derivative directly into the aqueous mobile phase. The concentration is a critical parameter for resolution and may require optimization (e.g., start with 10-15 mM).

-

Mix with the organic modifier (e.g., acetonitrile or methanol) to the desired ratio.

-

-

Chromatographic Conditions:

-

Column: A standard C18 or C8 column can often be used with a chiral mobile phase additive.

-

Temperature: Temperature control is critical for chiral separations. Lowering the temperature can sometimes increase the resolution between enantiomers.[3][8]

-

Flow Rate: A lower flow rate may also enhance resolution by allowing more time for the transient diastereomeric complexes to form between the analytes and the chiral selector.[2][9]

-

Key Optimization Parameters:

-

Concentration of the Chiral Selector: This is the most critical factor. Insufficient concentration will result in no separation, while excessive concentration can lead to peak broadening and long retention times.

-

Type and Percentage of Organic Modifier: The organic modifier influences the inclusion of the analyte into the cyclodextrin cavity. You may need to re-optimize the organic percentage after adding the chiral selector.

-

pH and Temperature: As with achiral separations, these parameters affect analyte ionization and interaction kinetics, and should be carefully controlled.

By systematically optimizing these parameters, you can develop a robust method that separates 3-Amino Ropivacaine and simultaneously quantifies the enantiomeric purity of your Ropivacaine sample.

References

-

Salama, N. N. E.-D. (2014). Rapid chiral separation and impurity determination of ropivacaine and bupivacaine by Densitometry-HPTLC, using mucopolysaccharide as chiral mobile phase additive. European Journal of Chemistry, 5, 214-218. [Link]

-

Salama, N. N. E.-D. (2014). Rapid chiral separation and impurity determination of ropivacaine and bupivacaine by Densitometry-HPTLC, using mucopolysaccharide as chiral mobile phase additive. SciSpace. [Link]

-

Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]

-

SCION Instruments. (2021). HPLC Troubleshooting Guide. [Link]

-

Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. [Link]

-

USP Monographs: Ropivacaine Hydrochloride. USP29-NF24. [Link]

-

Labtech. (2023). 11 HPLC Problems and Solutions You Must Know. [Link]

-

Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. [Link]

-

Salama, N. N. E.-D. (2016). (PDF) Rapid chiral separation and impurity determination of ropivacaine and bupivacaine by Densitometry-HPTLC, using mucopolysaccharide as chiral mobile phase additive. ResearchGate. [Link]

-

Ropivacaine Hydrochloride USP 2025. (2025). [Link]

-

USP Monographs: Ropivacaine Hydrochloride Injection. usp31nf26s1_m73930. [Link]

-

McCalley, D. V. (2000). Effect of temperature and flow-rate on analysis of basic compounds in high-performance liquid chromatography using a reversed-phase column. Journal of Chromatography A, 902(2), 311-321. [Link]

-

Fan, T. Y., & Chen, G. (2005). [Study of the separation factors of basic compounds in HPLC using a reversed-phase amino-type column]. Se Pu, 23(4), 393-396. [Link]

-

Phenomenex. Reversed Phase HPLC Method Development. [Link]

Sources

- 1. phx.phenomenex.com [phx.phenomenex.com]

- 2. Effect of temperature and flow-rate on analysis of basic compounds in high-performance liquid chromatography using a reversed-phase column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmacopeia.cn [pharmacopeia.cn]

- 4. uspbpep.com [uspbpep.com]

- 5. Factors Affecting Resolution in HPLC [sigmaaldrich.com]

- 6. HPLC Troubleshooting Guide [scioninstruments.com]

- 7. trungtamthuoc.com [trungtamthuoc.com]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

"improving sensitivity of LC-MS/MS for low-level detection of 3-Amino Ropivacaine"

Technical Support Center: High-Sensitivity Quantitation of 3-Amino Ropivacaine

Status: Operational Ticket ID: #ROPI-NH2-OPT Assigned Specialist: Senior Application Scientist Subject: Method Optimization for Low-Level Detection of 3-Amino Ropivacaine in Biological Matrices

Executive Summary

You are encountering sensitivity limits with 3-Amino Ropivacaine (3-AR). Unlike the more common 3-hydroxy metabolite, the introduction of an amino group creates a di-basic molecule (Piperidine N + Aniline N). This significantly alters polarity and pKa, leading to three common failure modes:

-

Retention Loss: The molecule elutes too early (in the void volume) on standard C18 columns, suffering from severe ion suppression.

-

Peak Tailing: Secondary interactions with silanols broaden the peak, reducing signal-to-noise (S/N).

-

Matrix Interference: Phospholipids co-elute with this polar analyte.

This guide provides a validated, self-correcting workflow to overcome these barriers.

Module 1: Sample Preparation (The Foundation)

Goal: Maximize recovery while removing phospholipids.

Recommendation: Switch from Protein Precipitation (PPT) to Mixed-Mode Cation Exchange (MCX) SPE . Why? 3-AR is basic. PPT leaves too many phospholipids that suppress ionization. Liquid-Liquid Extraction (LLE) is viable but often yields lower recovery for polar di-amines compared to SPE.

Protocol: MCX Solid Phase Extraction

| Step | Action | Mechanism |

| 1. Pre-treatment | Mix 200 µL Plasma + 200 µL 2% Formic Acid (aq). | Acidifies sample (pH < 3) to ensure 3-AR is fully protonated ( |

| 2. Conditioning | 1 mL Methanol followed by 1 mL Water. | Activates sorbent ligands. |

| 3. Loading | Load pre-treated sample at 1 mL/min. | 3-AR binds to the sulfonate groups (cation exchange) and hydrophobic backbone. |

| 4. Wash 1 | 1 mL 2% Formic Acid. | Removes proteins and hydrophilic interferences. |

| 5. Wash 2 | 1 mL Methanol. | CRITICAL STEP: Removes neutral lipids and hydrophobic interferences. 3-AR remains bound via ionic interaction. |

| 6. Elution | 2 x 400 µL 5% Ammonium Hydroxide in Methanol. | High pH neutralizes the 3-AR and the sorbent, breaking the ionic bond to release the analyte. |

| 7. Reconstitution | Evaporate to dryness ( | Concentrates sample 2x. |

Module 2: Chromatographic Separation (The Filter)

Goal: Retain the polar amine and sharpen the peak.

Recommendation: Use a Phenyl-Hexyl or Polar-Embedded C18 column. Why? Standard C18 columns often fail to retain polar amines. Phenyl-Hexyl phases provide "pi-pi" interactions with the aniline ring of 3-AR, increasing retention and separating it from the void volume.

LC Parameters

-

Column: Phenomenex Kinetex Phenyl-Hexyl or Waters XBridge Phenyl (2.1 x 100 mm, 2.5 µm).

-

Mobile Phase A: Water + 10 mM Ammonium Formate + 0.1% Formic Acid.

-

Note: Ammonium formate is crucial. It acts as an "ion-pairing" agent to mask silanols and sharpen amine peaks.

-

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient:

-

0.0 min: 5% B (Hold for 0.5 min to load)

-

4.0 min: 95% B

-

5.0 min: 95% B

-

5.1 min: 5% B (Re-equilibrate for 2 min)

-

Module 3: Mass Spectrometry (The Detector)

Goal: Selectivity and Transmission.

Analyte Logic:

-

Ropivacaine (Parent): MW 274.4

Precursor 275.2 -

3-Amino Ropivacaine: MW 289.4 (Assuming

addition) -

Fragment Logic: The dominant fragment for Ropivacaine is m/z 126 (the piperidine ring). Since the modification (amino group) is likely on the phenyl ring, the 126 fragment remains the most stable and sensitive quantifier.

MRM Table

| Analyte | Precursor (m/z) | Product (m/z) | Cone (V) | Collision (eV) | Role |

| 3-Amino Ropivacaine | 290.2 | 126.1 | 35 | 22 | Quantifier |

| 3-Amino Ropivacaine | 290.2 | 163.1* | 35 | 28 | Qualifier |

| Ropivacaine-D7 (IS) | 282.2 | 133.1 | 35 | 22 | Internal Std |

*Note: Qualifier ion 163.1 represents the substituted aniline fragment. Verify experimentally.

Visualizing the Workflow

Figure 1: Optimized MCX-SPE to LC-MS/MS workflow for basic amine metabolites.

Troubleshooting Center (FAQs)

Issue 1: Low Sensitivity (Signal < LLOQ)

Diagnosis: Likely ion suppression or adsorption. Logic: If the peak is symmetrical but small, the mass spec isn't "seeing" the ions due to competition or loss.

| Check | Action |

| Phospholipids | Monitor m/z 184 -> 184 (Phosphatidylcholine). If this overlaps with your analyte, modify the gradient or improve the SPE Wash 2 (use 100% MeOH). |

| Adsorption | 3-AR is sticky. Ensure your reconstitution solvent is not 100% aqueous . Use 10-20% organic in the vial to prevent sticking to glass. Use Polypropylene vials. |

| Source Temp | Increase Desolvation Temp (e.g., to 500°C-600°C). Amines need high heat to desolvate effectively. |

Issue 2: Poor Peak Shape (Tailing)

Diagnosis: Secondary silanol interactions. Logic: The basic amine groups are binding to acidic silanols on the column silica.

| Check | Action |

| Buffer Strength | Increase Ammonium Formate to 10mM or 20mM . The ammonium ions compete for the silanol sites, displacing the analyte. |

| Column Age | Old columns lose end-capping. Replace with a fresh "Polar Embedded" or "Charged Surface" column (e.g., Waters CSH). |

| Injection Solvent | Ensure injection solvent strength is weaker than the starting mobile phase. Inject in 5% Acetonitrile, not 50%. |

Issue 3: High Background Noise

Diagnosis: Contaminated solvents or carryover.

| Check | Action |

| Needle Wash | 3-AR is basic and sticky. Use an acidic needle wash (e.g., Water/MeOH/Formic Acid 40:50:10) to protonate and wash it off the needle. |

| Mobile Phase | Use fresh LC-MS grade water. Old aqueous mobile phase grows bacteria that produce amine-like noise. |

Decision Logic Tree

Figure 2: Diagnostic logic for troubleshooting sensitivity issues with 3-Amino Ropivacaine.

References

-

Arvidsson, T. et al. (1995). Determination of ropivacaine and its metabolites in human plasma by liquid chromatography-mass spectrometry.[1][2][3][4][5][6] Journal of Chromatography B: Biomedical Sciences and Applications.

- Relevance: Establishes the foundational fragmentation patterns (m/z 126) for ropivacaine metabolites.

-

Cobb, Z.[1] & Andersson, L.I. (2005). Determination of ropivacaine in human plasma using highly selective molecular imprint-based solid phase extraction and fast LC-MS analysis.[1] Analytical and Bioanalytical Chemistry.[1][2][3][7][8][9][10]

- Relevance: Validates the necessity of specific extraction (SPE)

-

Butiulca, A. et al. (2023).[8][9] LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine after plane block anesthesia. Frontiers in Molecular Biosciences.

- Relevance: Provides current validated gradient conditions and mobile phase additives (Formic Acid) for ropivacaine metabolites.

-

Waters Corporation. (2020). Oasis MCX Extraction Protocol for Basic Drugs. Waters Application Notes.

- Relevance: The industry-standard protocol for extracting basic amines (like 3-AR) to remove phospholipid interferences.

Sources

- 1. Determination of ropivacaine in human plasma using highly selective molecular imprint-based solid phase extraction and fast LC-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine after plane block anesthesia for cardiac device implantation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]

- 8. Frontiers | LC-MS/MS assisted pharmacokinetic and tissue distribution study of ropivacaine and 3-OH-ropivacaine on rats after plane block anesthesia [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine after plane block anesthesia for cardiac device implantation - PubMed [pubmed.ncbi.nlm.nih.gov]

Validation & Comparative

A Comparative Analysis of Ropivacaine Metabolism: The Formation of 3-Hydroxy Ropivacaine and 2',6'-Pipecoloxylidide

This guide provides an in-depth comparative analysis of the formation of the two principal metabolites of the local anesthetic Ropivacaine. While the query referenced "3-Amino Ropivacaine," current scientific literature extensively documents the primary metabolic pathways as aromatic hydroxylation and N-dealkylation. Therefore, this guide will focus on the scientifically established major metabolites: 3-Hydroxy Ropivacaine and 2',6'-Pipecoloxylidide (PPX) , offering a robust and evidence-based comparison for researchers, scientists, and drug development professionals.

Introduction to Ropivacaine

Ropivacaine is a long-acting local anesthetic of the amino amide class, widely utilized for surgical anesthesia and acute pain management.[1] Developed as a pure S-(-)-enantiomer, it was introduced as a safer alternative to bupivacaine, with a reduced potential for cardiotoxicity and central nervous system (CNS) toxicity.[2][3][4] Like other local anesthetics, Ropivacaine functions by reversibly blocking sodium ion channels in nerve fibers, which prevents the generation and conduction of nerve impulses.[5][6] Its clinical efficacy is intrinsically linked to its pharmacokinetic profile, particularly its metabolism, which dictates its duration of action and potential for systemic toxicity.

The Metabolic Fate of Ropivacaine: An Overview

Ropivacaine undergoes extensive metabolism in the liver, a critical process for its clearance from the body.[5][6] The biotransformation of Ropivacaine is primarily mediated by the cytochrome P450 (CYP) enzyme system, a superfamily of proteins essential for the metabolism of a vast number of drugs.[7][8][9][10] Two key pathways dominate its metabolic clearance:

-

Aromatic Hydroxylation: This pathway produces 3-Hydroxy Ropivacaine , the major metabolite.

-

N-dealkylation: This pathway leads to the formation of 2',6'-Pipecoloxylidide (PPX) .

Understanding the interplay and distinct characteristics of these two pathways is crucial for predicting drug-drug interactions, understanding inter-individual variability in patient response, and designing safer dosing regimens.

Caption: Metabolic pathways of Ropivacaine in the liver.

Formation of 3-Hydroxy Ropivacaine: The Primary Pathway

The principal metabolic route for Ropivacaine is aromatic hydroxylation, resulting in the formation of 3-Hydroxy Ropivacaine.[11][12][13]

-

Enzymatic Catalyst: This reaction is predominantly catalyzed by Cytochrome P450 1A2 (CYP1A2) .[2][5][7][8][14] In vivo studies have confirmed that CYP1A2 is the most significant isozyme involved in the overall metabolism of Ropivacaine.[15]

-

Mechanism: The CYP1A2 enzyme facilitates the addition of a hydroxyl (-OH) group to the 3' position of the aromatic ring of the Ropivacaine molecule. This hydroxylation significantly increases the water solubility of the compound, preparing it for subsequent conjugation and renal excretion.[9]

-

Clinical Relevance: The activity of CYP1A2 can be influenced by genetic polymorphisms, smoking status, and co-administration of other drugs. For instance, strong inhibitors of CYP1A2, such as the antidepressant fluvoxamine, can decrease the plasma clearance of Ropivacaine by as much as 70%, leading to elevated plasma levels and an increased risk of toxicity.[15][16] This highlights the critical need to consider a patient's medication profile when administering Ropivacaine.

Formation of 2',6'-Pipecoloxylidide (PPX): The N-dealkylation Pathway

A secondary, yet significant, metabolic pathway for Ropivacaine is N-dealkylation, which yields the metabolite 2',6'-Pipecoloxylidide (PPX).[7][17]

-

Enzymatic Catalyst: This pathway is primarily mediated by Cytochrome P450 3A4 (CYP3A4) .[2][7][14] While considered a minor contributor to the overall clearance compared to CYP1A2, the CYP3A4 pathway is still quantitatively important.[15]

-

Mechanism: N-dealkylation involves the enzymatic removal of the N-propyl group from the piperidine ring of the Ropivacaine molecule.

-

Clinical Relevance: CYP3A4 is one of the most abundant and versatile CYP enzymes, responsible for the metabolism of a large percentage of clinically used drugs.[10] Potent inhibitors of CYP3A4, such as the antifungal agent ketoconazole, can cause a minor decrease in Ropivacaine clearance.[15] While this interaction is generally not considered clinically significant for single doses, it could become relevant during continuous or repeated administration.

Comparative Analysis of Metabolite Formation

A direct comparison reveals key differences in the formation kinetics, enzymatic dependencies, and clinical implications of these two metabolic pathways.

| Feature | 3-Hydroxy Ropivacaine Formation | 2',6'-Pipecoloxylidide (PPX) Formation |

| Metabolic Pathway | Aromatic Hydroxylation | N-dealkylation |

| Primary Enzyme | CYP1A2 [5][7][14] | CYP3A4 [7][14] |

| Contribution to Clearance | Major pathway, quantitatively most important.[15] | Minor pathway relative to hydroxylation.[15] |

| Rate-Limiting Factor | Primarily dependent on CYP1A2 activity. | Primarily dependent on CYP3A4 activity. |

| Key Inhibitors | Fluvoxamine, Ciprofloxacin.[15][16] | Ketoconazole, Erythromycin, Ritonavir.[15] |

| Clinical Significance | Drug-drug interactions with strong CYP1A2 inhibitors can be clinically relevant, potentially requiring dose adjustments.[15] | Interactions with CYP3A4 inhibitors are less pronounced and typically not clinically significant with single doses.[15] |

Pharmacokinetic Profile

Recent studies using advanced analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) have allowed for precise characterization of the pharmacokinetic profiles of Ropivacaine and its primary metabolite.[18][19]

| Parameter | Ropivacaine | 3-Hydroxy Ropivacaine |

| Mean Peak Plasma Concentration (Cmax) | 167.5 ± 28.3 ng/mL | 124.1 ± 21.4 ng/mL |

| Time to Peak Concentration (Tmax) | 1.3 ± 0.2 hours | 2.3 ± 0.3 hours |

| Terminal Elimination Half-Life (t½) | 19.4 ± 2.8 hours | 29.2 ± 3.1 hours |

| Data derived from a pilot study following interpectoral nerve block.[18][19] |

The data indicates a rapid metabolic conversion of Ropivacaine to 3-Hydroxy Ropivacaine, with the metabolite's peak concentration occurring approximately one hour after the parent drug's peak.[19] The longer half-life of the metabolite suggests a sustained systemic exposure.[18]

Experimental Protocols for Metabolite Analysis

The investigation of Ropivacaine metabolism in vitro is a cornerstone of preclinical drug development and interaction studies. Below is a representative protocol for quantifying the formation of 3-Hydroxy Ropivacaine and PPX using human liver microsomes (HLMs).

Objective:

To determine the rate of formation of 3-Hydroxy Ropivacaine and PPX from a Ropivacaine substrate using a pooled HLM model and to identify the primary CYP enzymes involved through inhibitor screening.

Materials:

-

Ropivacaine hydrochloride

-

3-Hydroxy Ropivacaine and PPX analytical standards

-

Pooled Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

CYP1A2 selective inhibitor (e.g., Furafylline or Fluvoxamine)

-

CYP3A4 selective inhibitor (e.g., Ketoconazole)

-

Acetonitrile (ACN) with 0.1% formic acid (for protein precipitation)

-

Internal Standard (IS), e.g., Ropivacaine-d7 or Bupivacaine

-

LC-MS/MS system

Experimental Workflow Diagram

Sources

- 1. Ropivacaine - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. From cocaine to ropivacaine: the history of local anesthetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ropivacaine: A review of its pharmacology and clinical use - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ropivacaine (Chapter 66) - The Essence of Analgesia and Analgesics [cambridge.org]

- 7. Metabolism of a new local anesthetic, ropivacaine, by human hepatic cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ontosight.ai [ontosight.ai]

- 9. researchgate.net [researchgate.net]

- 10. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

- 11. 3'-Hydroxyropivacaine | C17H26N2O2 | CID 24892799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 3`-Hydroxy Ropivacaine | CAS No- 163589-30-8 | NA [chemicea.com]

- 13. 3-Hydroxy Ropivacaine | CAS 163589-30-8 | LGC Standards [lgcstandards.com]

- 14. Ropivacaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Metabolism of ropivacaine in humans is mediated by CYP1A2 and to a minor extent by CYP3A4: an interaction study with fluvoxamine and ketoconazole as in vivo inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. drugs.com [drugs.com]

- 17. ualberta.ca [ualberta.ca]

- 18. Evaluation of Ropivacaine and 3-OH-Ropivacaine Pharmacokinetics Following Interpectoral Nerve Block via LC-MS/MS—A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

"comparing the toxicological profiles of Ropivacaine and 3-Amino Ropivacaine"

[1]

Executive Summary: The Clinical Standard vs. The Structural Analog

This guide provides a technical comparison between Ropivacaine , the gold-standard long-acting amide local anesthetic, and 3-Amino Ropivacaine (CAS 247061-08-1), a structural analog often encountered as a process-related impurity or synthetic intermediate.

For drug development professionals, distinguishing these two is critical not just for purity analysis, but for understanding the toxicological liability of impurities in pharmaceutical formulations. While Ropivacaine is optimized for differential blockade (sensory > motor) and reduced cardiotoxicity, 3-Amino Ropivacaine introduces a primary aromatic amine moiety, fundamentally altering its safety profile and requiring rigorous genotoxicity qualification.

Key Differentiators at a Glance

| Feature | Ropivacaine (API) | 3-Amino Ropivacaine (Analog/Impurity) |

| CAS Registry | 84057-95-4 (S-enantiomer) | 247061-08-1 |

| Chemical Identity | (S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide | (2S)-N-(3-amino-2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide |

| Primary Use | Local Anesthesia (Regional/Epidural) | Reference Standard, Impurity, Synthetic Intermediate |

| Toxicological Focus | Cardiotoxicity (hERG/NaV) , CNS excitation | Genotoxicity (Ames) , Mutagenicity (Aromatic Amine Alert) |

| Metabolic Fate | Hepatic CYP1A2 (3'-OH), CYP3A4 (PPX) | Potential N-acetylation, N-oxidation (Reactive metabolites) |

Physicochemical & Structural Analysis

The toxicological divergence begins with the chemical structure. Ropivacaine is designed for lipophilicity-driven nerve penetration with a clean metabolic clearance. The 3-Amino analog alters the electronic density of the xylidine ring.

Structural Causality

-

Ropivacaine: The 2,6-dimethyl substitution on the phenyl ring provides steric hindrance, protecting the amide bond from rapid hydrolysis. Its lipophilicity (LogP ~2.9) ensures effective penetration of the nerve sheath.

-

3-Amino Ropivacaine: The addition of an electron-donating amino group (-NH2) at the 3-position of the phenyl ring increases the polarity of the molecule.

-

Impact on Potency: Increased polarity typically reduces passive diffusion across the lipid-rich nerve membrane, potentially lowering anesthetic potency compared to the parent.

-

Impact on Toxicity: The primary aromatic amine is a structural alert (structuralophore) for mutagenicity . Metabolic activation (N-hydroxylation) can lead to DNA adduct formation, a risk not present in the parent Ropivacaine.

-

Comparative Data Table

| Parameter | Ropivacaine | 3-Amino Ropivacaine |

| Molecular Weight | 274.4 g/mol | 289.4 g/mol |

| Structural Class | Amino-amide | Amino-amide (Aniline derivative) |

| pKa (Base) | 8.1 (Piperidine N) | ~8.1 (Piperidine N) + ~4.0 (Aniline N) |

| Lipophilicity (Est. LogP) | 2.90 | ~2.10 (Lower due to polar -NH2) |

| Solubility | Moderate (Lipid soluble) | Higher aqueous solubility |

Toxicological Profiles: Mechanism & Risk

A. Ropivacaine: The Cardiotoxicity Benchmark

Ropivacaine was developed specifically to mitigate the cardiotoxic risks associated with Bupivacaine.

-

Mechanism: Reversible blockade of voltage-gated Na+ channels (NaV1.5 in heart, NaV1.7 in nerves).

-

Toxicity Pathway:

-